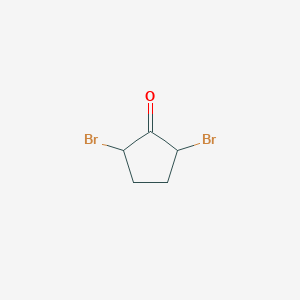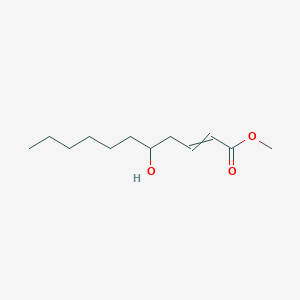
Methyl 5-hydroxyundec-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-hydroxyundec-2-enoate is an organic compound with the molecular formula C12H22O3 It is characterized by the presence of an ester functional group, a hydroxyl group, and a double bond in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxyundec-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For instance, an enolate ion can be generated from a suitable precursor, such as a ketone or ester, and then alkylated with an appropriate alkyl halide . Another method involves cross-metathesis reactions, where alkenes are transformed into desired products using specific catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-hydroxyundec-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl 5-hydroxyundec-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 5-hydroxyundec-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-hydroxyundec-10-enoate: Similar structure but with a different position of the double bond.
Methyl 5-cyclohexyl-5-hydroxypent-2-enoate: Contains a cyclohexyl group instead of a linear chain.
Uniqueness
Methyl 5-hydroxyundec-2-enoate is unique due to its specific structural features, such as the position of the hydroxyl group and the double bond
Propiedades
Número CAS |
56949-92-9 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
methyl 5-hydroxyundec-2-enoate |
InChI |
InChI=1S/C12H22O3/c1-3-4-5-6-8-11(13)9-7-10-12(14)15-2/h7,10-11,13H,3-6,8-9H2,1-2H3 |
Clave InChI |
GFKBFDIQGJJFNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC=CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


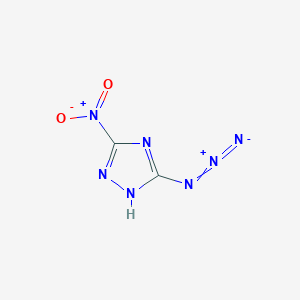
![7-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B14636442.png)

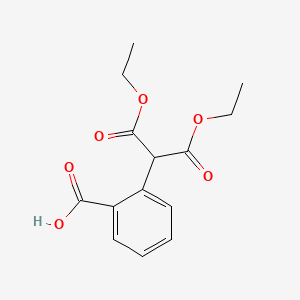
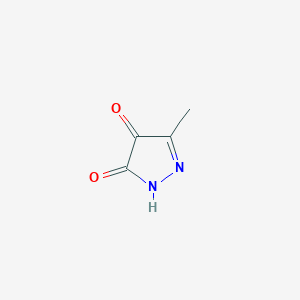
![2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14636475.png)
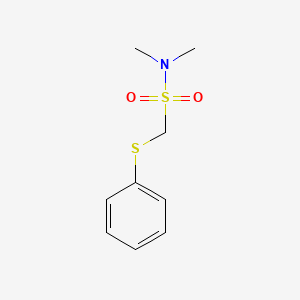
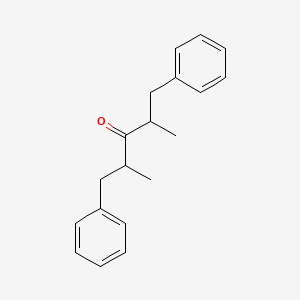
![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)

![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)

